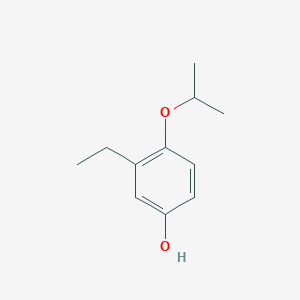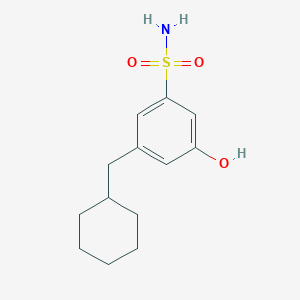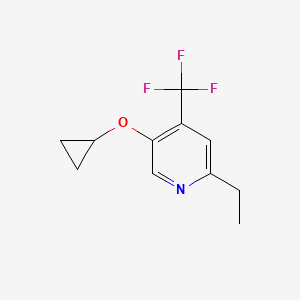
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.3853 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tolyloxymethyl group, and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Another method involves the PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation . This protocol is highlighted by the synthesis of bioactive molecules and gram-scale reactions. The reaction involves the formation of an acid chloride in situ, followed by reactions with alcohols or amines to afford the desired products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Steglich esterification is preferred for its mild conditions and high yields, while the PCl3-mediated method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or amines.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: NaOCH3, RNH2, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.
Scientific Research Applications
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with biological molecules, influencing their activity and function . The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with target proteins and enzymes.
Comparison with Similar Compounds
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Tolyl esters: These compounds contain the tolyl group and exhibit similar chemical reactivity.
tert-Butyl esters: These compounds have the tert-butyl ester functional group and undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 3-[(4-methylphenoxy)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-13-5-7-15(8-6-13)20-12-14-9-10-18(11-14)16(19)21-17(2,3)4/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
ATYBPGALKGVAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)








